molecular formula C17H15N3O B12180078 N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide

N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide

Cat. No.: B12180078
M. Wt: 277.32 g/mol
InChI Key: HSZPXDWLRSBQKE-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a pyridine ring, a pyrrole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Coupling of the Pyridine and Pyrrole Rings: The pyridine and pyrrole rings are coupled through a nucleophilic substitution reaction, where the pyridine ring is functionalized with a leaving group (e.g., bromine) and then reacted with the pyrrole ring in the presence of a base.

    Formation of the Benzamide Moiety: The benzamide moiety is introduced through an amidation reaction, where the amine group of the pyridine-pyrrole intermediate reacts with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine or pyrrole rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may yield amines. Substitution reactions can yield a variety of substituted derivatives.

Scientific Research Applications

N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic, optical, or mechanical properties.

    Biological Research: The compound can be used as a probe or ligand in biological assays to study the function of specific proteins or pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other chemicals or materials.

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide depends on its specific application. In medicinal chemistry, the compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but may include:

    Receptor Binding: The compound may bind to specific receptors, such as G-protein coupled receptors or ion channels, and modulate their activity.

    Enzyme Inhibition: The compound may inhibit specific enzymes, such as kinases or proteases, and thereby affect cellular signaling pathways.

Comparison with Similar Compounds

N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide can be compared with other similar compounds, such as:

    N-(pyridin-2-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide: This compound has a similar structure but with the pyridine ring attached at the 2-position instead of the 3-position.

    N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide: This compound has a similar structure but with the pyridine ring attached at the 4-position instead of the 3-position.

    N-(pyridin-3-ylmethyl)-2-(1H-imidazol-1-yl)benzamide: This compound has a similar structure but with an imidazole ring instead of a pyrrole ring.

The uniqueness of this compound lies in its specific combination of functional groups and their positions, which can confer unique chemical and biological properties.

Properties

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

N-(pyridin-3-ylmethyl)-2-pyrrol-1-ylbenzamide

InChI

InChI=1S/C17H15N3O/c21-17(19-13-14-6-5-9-18-12-14)15-7-1-2-8-16(15)20-10-3-4-11-20/h1-12H,13H2,(H,19,21)

InChI Key

HSZPXDWLRSBQKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)N3C=CC=C3

Origin of Product

United States

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